![molecular formula C17H16N2O7 B11667268 (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11667268.png)
(2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-METHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a methoxy group, a diazinane ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium hydroxide, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The diazinane ring can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the diazinane ring can produce various amine derivatives .
Scientific Research Applications
2-(2-METHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-(2-METHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H16N2O7 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16N2O7/c1-3-6-19-16(23)11(15(22)18-17(19)24)7-10-4-5-12(13(8-10)25-2)26-9-14(20)21/h3-5,7-8H,1,6,9H2,2H3,(H,20,21)(H,18,22,24)/b11-7- |
InChI Key |
AXHKKSCIPXKGHG-XFFZJAGNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
Origin of Product |
United States |
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